![molecular formula C18H20Cl2N4 B2779796 3-(4-(2,4-dichlorobenzyl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine CAS No. 2034308-54-6](/img/structure/B2779796.png)
3-(4-(2,4-dichlorobenzyl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-(2,4-dichlorobenzyl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine, also known as Lu AF35700, is a novel compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound belongs to the class of cyclopenta[c]pyridazines and has shown promising results in various scientific studies.
Scientific Research Applications
Piperazine Derivatives in Scientific Research
Antimycobacterial Activity of Piperazine and its Analogues Piperazine, as a core structural element, plays a significant role in the development of antimycobacterial agents. Piperazine-based compounds have shown promising activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This highlights the potential of piperazine derivatives in addressing the global challenge of tuberculosis, especially in the face of rising drug resistance. The structural versatility of piperazine allows for the synthesis of compounds with potent antimycobacterial properties, serving as a foundation for the development of new therapeutic agents (Girase et al., 2020).
Piperazine Derivatives as Therapeutic Agents The therapeutic applications of piperazine derivatives extend beyond their antimycobacterial potential. These compounds are involved in a wide array of pharmacological activities, including acting as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, anti-inflammatory, and even as imaging agents. Modifications to the piperazine nucleus can significantly influence the pharmacokinetics and pharmacodynamics of the resulting molecules, making piperazine a versatile building block in drug discovery. This flexibility underscores the broad therapeutic potential of piperazine derivatives, supporting their exploration for various disease states (Rathi et al., 2016).
Novel Psychotropic Potential of Piperazine Compounds Piperazine derivatives have also demonstrated significant psychotropic effects, including anxiolytic-like and antidepressant activities. These findings suggest that piperazine-based compounds could offer new avenues for treating anxiety and depression, potentially with fewer side effects compared to traditional therapies. The ability of these compounds to interact with various neurotransmitter systems, including the opioid and serotonin systems, highlights their complex pharmacological profiles and the potential for developing more targeted and effective psychiatric medications (Strub et al., 2016).
properties
IUPAC Name |
3-[4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl]-6,7-dihydro-5H-cyclopenta[c]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N4/c19-15-5-4-14(16(20)11-15)12-23-6-8-24(9-7-23)18-10-13-2-1-3-17(13)21-22-18/h4-5,10-11H,1-3,6-9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTSJCLKZXVARY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NN=C2C1)N3CCN(CC3)CC4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(2,4-dichlorobenzyl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.